molecular formula C24H19F2NO4 B2834863 (3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1366459-54-2

(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No. B2834863
M. Wt: 423.416
InChI Key: YQNVBYKPZSXGEK-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid” is a chemical compound with the CAS Number: 1366459-54-2. Its molecular weight is 423.42 . The compound is characterized by its IUPAC name (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid .

Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the chemical , have been utilized as surfactants for carbon nanotubes (CNTs). These surfactants facilitate the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, indicating a potential for broad applications in nanotechnology and materials science Cousins et al., 2009.

Chemical and Physiological Properties of Fluorene Derivatives

Research on fluorene derivatives, which include the compound , has explored their chemical reactions and physiological effects. These studies have led to insights into the synthesis of various derivatives and their potential applications in medical and biochemical research Neish, 2010.

Solid Phase Synthesis of Peptide Amides

The fluorenylmethoxycarbonyl (Fmoc) method, which involves the use of fluorenylmethoxycarbonyl-protected amino acids, is a cornerstone in the solid-phase synthesis of peptides. This method's versatility is highlighted by its application in synthesizing peptide amides, demonstrating the compound's importance in synthetic organic chemistry and pharmaceutical development Funakoshi et al., 1988.

Development of Novel Fluorescence Probes

Fluorenylmethoxycarbonyl-protected compounds have also been instrumental in the development of novel fluorescence probes for detecting reactive oxygen species. These probes are crucial for studying the roles of reactive oxygen species in various biological and chemical contexts, indicating the compound's utility in biochemical research and diagnostics Setsukinai et al., 2003.

Synthesis of Oligomers Derived from Neuraminic Acid Analogues

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids have facilitated the synthesis of oligomers. This application showcases the compound's role in the synthesis of biologically relevant molecules, potentially impacting drug development and materials science Gregar and Gervay-Hague, 2004.

properties

IUPAC Name

(3S)-3-(2,6-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-19-10-5-11-20(26)23(19)21(12-22(28)29)27-24(30)31-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNVBYKPZSXGEK-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

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